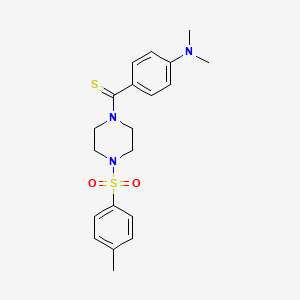

5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

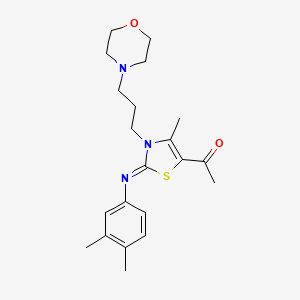

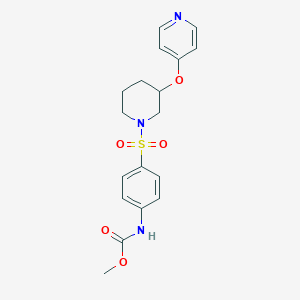

The compound "5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)thiophene-2-sulfonamide" is a derivative of sulfonamide, a class of organic compounds known for their wide range of biological activities. Sulfonamides are characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in medicinal chemistry for their antimicrobial properties. The specific structure of the compound suggests potential for biological activity, possibly as an antimicrobial or antiviral agent, given the presence of chloro and methoxy substituents which are often seen in bioactive molecules .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of an amine with a sulfonyl chloride. For instance, a related compound, N-(5-chloro-2-methoxyphenyl)benzene sulfonamide, was synthesized by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole . Similarly, a series of N-substituted-N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized in an aqueous medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the thiophene moiety and the specific substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and interaction with biological targets. For example, the chloro and methoxy groups are electron-withdrawing and electron-donating, respectively, which could influence the binding affinity of the compound to enzymes or receptors . The thiophene ring is a common feature in drug molecules, known for its stability and ability to engage in π-π interactions, which could be beneficial for binding to biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitution, which is often used in their synthesis. The sulfonyl chloride group is typically reactive towards nucleophiles such as amines, leading to the formation of sulfonamides . The presence of a thiophene ring could also allow for electrophilic aromatic substitution reactions, potentially enabling further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and pKa, are influenced by their substituents. For example, the introduction of methoxy groups can increase water solubility, which is desirable for drug compounds. The pKa of the sulfonamide group is also an important consideration, as it affects the ionization state of the compound at physiological pH, which in turn can influence its absorption and distribution in the body . The chloro and methoxy substituents on the aromatic ring can also affect the compound's lipophilicity, which is a key factor in drug design .

Scientific Research Applications

Anticonvulsant and Cerebrovasodilatation Activities

One area of application involves the use of sulfonamide derivatives for their anticonvulsant activities and potential in cerebrovasodilatation. A study described a series of thiophene-2-sulfonamides showing significant anticonvulsant activities, with sulfones bearing halo substituents displaying the highest efficacy. Notably, an analogue, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, demonstrated a potent anticonvulsant effect and selectively increased cerebral blood flow in animal models without causing significant diuresis (Barnish et al., 1981).

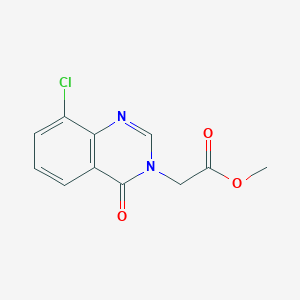

Ocular Hypotensive Activity

Another significant application is in the development of topical ocular hypotensive agents for glaucoma treatment. A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides was synthesized and evaluated for their inhibitory potency against carbonic anhydrase and their solubility in water. These compounds were optimized for minimal pigment binding in the iris, aiming to enhance their therapeutic efficacy in glaucoma models (Prugh et al., 1991).

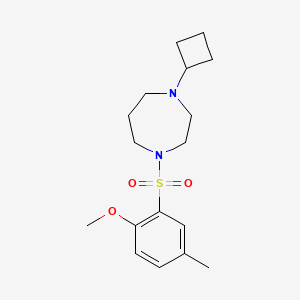

Fuel Cell Applications

In the field of materials science, sulfonamide derivatives have been explored for their utility in fuel cell technology. A study on comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonamide groups, highlighted their potential as polyelectrolyte membrane materials for fuel cells. These copolymers exhibited high proton conductivity, suggesting their applicability in enhancing fuel cell performance (Kim et al., 2008).

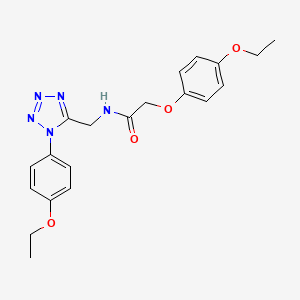

Antimicrobial and Antitubercular Activities

Sulfonamide derivatives have also been investigated for their antimicrobial and antitubercular properties. A novel series of benzene sulfonamide pyrazole oxadiazole derivatives exhibited significant antimicrobial activity against various pathogens and showed potential as antitubercular agents. Molecular docking studies suggested these compounds could inhibit key enzymes involved in the pathogenicity of Mycobacterium tuberculosis (Shingare et al., 2022).

Polymorphism Studies

Research on the polymorphism of aromatic sulfonamides with fluorine groups has provided insights into the structural behavior of these compounds, which is crucial for their pharmaceutical applications. The study revealed that fluorine substitution influenced the formation of polymorphs and pseudopolymorphs, impacting the physical properties and stability of sulfonamide-based drugs (Terada et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such as carbonic anhydrase .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. For instance, the compound’s stability in water could affect its efficacy

properties

IUPAC Name |

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHGWDREUZVYRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)

![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)

![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid (4-fluorophenyl)methyl ester](/img/structure/B2530330.png)

![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)